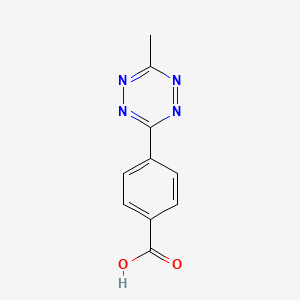

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

Description

BenchChem offers high-quality 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c1-6-11-13-9(14-12-6)7-2-4-8(5-3-7)10(15)16/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRCHPVFFZGAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248571 | |

| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345866-66-1 | |

| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345866-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid: Core Chemical Properties and Bioorthogonal Conjugation Workflows

Executive Summary

As a Senior Application Scientist specializing in bioconjugation, I frequently evaluate linker chemistries for targeted drug delivery and molecular imaging. Among the vast library of bioorthogonal reagents, 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (CAS 1345866-66-1) stands out as a premier building block. It is engineered specifically for the Inverse Electron-Demand Diels-Alder (IEDDA) click reaction. By combining a highly reactive, methyl-stabilized tetrazine core with a rigid benzoic acid conjugation handle, this molecule provides the optimal balance of physiological stability and rapid reaction kinetics required for advanced Antibody-Drug Conjugates (ADCs), PROTACs, and live-cell imaging[1].

Physicochemical & Structural Properties

Understanding the intrinsic properties of this molecule is critical for predicting its behavior in complex biological buffers and organic synthesis workflows.

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid |

| CAS Number | 1345866-66-1[2] |

| Molecular Formula | C₁₀H₈N₄O₂[2] |

| Molecular Weight | 216.20 g/mol [2] |

| Appearance | Pink to red crystalline powder |

| Solubility | Soluble in DMSO, DMF; Poor in unbuffered water |

| Storage Conditions | -20°C, desiccated, protected from light[2] |

Structural Causality: Why This Specific Scaffold?

When designing a bioconjugation strategy, the choice of the tetrazine derivative is never arbitrary. The structure of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is purpose-built to solve specific thermodynamic and kinetic challenges:

-

The 6-Methyl Substitution ("The Goldilocks Zone"): Hydrogen-tetrazines (H-Tz) exhibit the fastest IEDDA kinetics but suffer from rapid degradation (hydrolysis) in aqueous media, making them unsuitable for prolonged in vivo circulation. Conversely, di-phenyl tetrazines are highly stable but react sluggishly. The electron-donating methyl group stabilizes the electron-deficient tetrazine ring against nucleophilic attack, providing with strained dienophiles[3].

-

The Benzoic Acid Handle (Rigidity vs. Flexibility): Why choose this benzoic acid derivative over the widely used phenylacetic acid variant (CAS 1380500-88-8)? The absence of a methylene (-CH₂-) spacer in the benzoic acid eliminates a rotatable bond. In , this rigidity is deliberately exploited to strictly define the spatial distance between the target protein and the E3 ligase, minimizing entropic penalties during ternary complex formation[4].

Structural logic of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and its functional roles.

Mechanistic Insights: The IEDDA Reaction

The hallmark of this molecule is its ability to undergo an IEDDA reaction with strained alkenes, most notably trans-cyclooctene (TCO).

-

Thermodynamic Driving Force: The reaction proceeds via a [4+2] cycloaddition to form a highly unstable dihydropyridazine intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, expelling nitrogen gas (N₂). The entropic gain and irreversibility of the N₂ release drive the reaction to absolute completion.

-

Bioorthogonality & Safety: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the IEDDA reaction requires zero toxic metal catalysts. It is entirely bioorthogonal, meaning it does not cross-react with native biological functional groups (amines, thiols, hydroxyls), making it ideal for live-cell labeling[1].

Experimental Workflows & Conjugation Protocols

To utilize the terminal carboxylic acid, it must first be converted into an amine-reactive ester. The following self-validating protocol outlines the generation of an Antibody-Tetrazine conjugate.

Phase 1: EDC/Sulfo-NHS Activation

Causality Note: The carboxylic acid is unreactive toward protein amines. We use EDC to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, we immediately trap it with Sulfo-NHS to form a stable, water-soluble Sulfo-NHS ester.

-

Preparation: Dissolve 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid in anhydrous DMSO to a concentration of 100 mM.

-

Activation: Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of Sulfo-NHS.

-

Incubation: Vortex gently and incubate at room temperature (RT) for 30 minutes in the dark. The resulting Tetrazine-NHS ester is now ready for bioconjugation.

Phase 2: Protein Conjugation

Causality Note: A critical failure point in many labs is the use of amine-containing buffers (e.g., Tris or Glycine). These will competitively quench the NHS-ester. Always ensure your protein is in an amine-free buffer.

-

Buffer Exchange: Prepare your target antibody (e.g., 2-5 mg/mL) in PBS (pH 7.4) or HEPES buffer.

-

Conjugation: Add 5 to 10 molar equivalents of the activated Tetrazine-NHS ester to the antibody solution. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

-

Incubation: React for 2 hours at RT or overnight at 4°C.

-

Purification: Remove unreacted tetrazine using a size-exclusion chromatography column (e.g., Sephadex G-25 / PD-10) equilibrated with PBS. The resulting conjugate will have a faint pink hue, validating successful incorporation.

Phase 3: IEDDA Click Reaction

-

Ligation: Introduce a TCO-functionalized payload (e.g., a fluorophore or cytotoxic drug) to the tetrazine-antibody conjugate at a 1.5:1 molar ratio relative to the degree of labeling.

-

Completion: The reaction is typically quantitative within 15–30 minutes at RT, requiring no further purification for many in vitro assays.

Two-phase experimental workflow: EDC/NHS activation followed by IEDDA click cycloaddition.

Applications in Drug Development

The unique chemical properties of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid have made it a cornerstone in modern therapeutics:

-

Pretargeted Radioimmunotherapy: Antibodies functionalized with this tetrazine are injected and allowed to accumulate at the tumor site. Days later, a highly radioactive, rapidly clearing TCO-isotope is injected, which "clicks" to the tumor-bound antibody in vivo, maximizing tumor radiation while sparing healthy tissue.

-

PROTACs & ADCs: It serves as a highly stable, rigid linker component for synthesizing or deliver cytotoxic payloads directly to cancer cells[1].

References

Sources

In-Depth Technical Guide: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid Synthesis Protocol

Executive Summary & Biochemical Relevance

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (commonly referred to as Tz-COOH or Methyltetrazine-benzoic acid) is a highly reactive diene utilized in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloadditions[1]. Its rapid reaction kinetics with strained dienophiles, such as trans-cyclooctene (TCO) and norbornene, make it an indispensable reagent for pretargeted PET imaging, targeted drug delivery, and post-polymerization modifications[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating protocol for the synthesis of Tz-COOH. This guide details both the classical Lewis acid-catalyzed pathway and the modern organocatalytic approach, emphasizing the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the asymmetric 1,2,4,5-tetrazine core is achieved via a modified Pinner-like condensation[4]. The retrosynthetic disconnection of Tz-COOH leads back to 4-cyanobenzoic acid and a methyl-source equivalent (acetamidine hydrochloride or acetonitrile). These precursors are co-cyclized in the presence of hydrazine to form a 1,2-dihydrotetrazine intermediate, which is subsequently oxidized to yield the fully conjugated tetrazine[1][5].

Mechanistic workflow for the synthesis of Tz-COOH via dihydrotetrazine oxidation.

Reagent Selection & Causality (The "Why")

Successful tetrazine synthesis relies on precise control over the cyclization and oxidation microenvironments. Understanding the causality behind these reagent choices is critical for troubleshooting and scaling:

-

Catalyst Selection (Zn(OTf)₂ vs. Thiol): Zinc triflate (Zn(OTf)₂) acts as a potent Lewis acid to activate the nitrile carbon of 4-cyanobenzoic acid, lowering the activation energy for hydrazine's nucleophilic attack[5]. Conversely, 3-mercaptopropionic acid acts as an organocatalyst by reversibly reacting with the nitrile to form a highly electrophilic thioimidate ester in situ, which is rapidly trapped by hydrazine[6][7].

-

Hydrazine Source: When using Lewis acids, anhydrous hydrazine is mandatory to prevent catalyst hydrolysis and deactivation[1][5]. In the organocatalytic route, aqueous hydrazine hydrate (80-100%) is highly effective, offering a significantly safer and greener operational profile[7].

-

Oxidation Dynamics: The dihydrotetrazine intermediate must be oxidized to achieve the active diene state. Sodium nitrite (NaNO₂) in the presence of an acid (e.g., HCl) generates nitrous acid (HONO), a rapid and clean oxidant that extracts two protons and two electrons, driving the immediate formation of the bright pink/red tetrazine[6][7]. This color change serves as an intrinsic visual validation of the reaction's success.

Step-by-Step Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis

This classical approach utilizes acetamidine as the methyl source and relies on strict anhydrous conditions[2][5].

-

Activation: In an argon-purged Schlenk flask, combine 4-cyanobenzoic acid (1.50 g, 10.0 mmol), acetamidine hydrochloride (4.82 g, 41.0 mmol), and Zn(OTf)₂ (1.00 g, 3.00 mmol)[5]. Grind the solids in a mortar prior to addition to maximize surface area.

-

Cyclization: Cool the flask to 0 °C. Slowly add anhydrous hydrazine (12.0 mL, 377 mmol) dropwise under continuous stirring[5]. Caution: Anhydrous hydrazine is highly toxic and reactive; perform strictly in a fume hood.

-

Incubation: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete dihydrotetrazine formation.

-

Oxidation: Cool the reaction to 0 °C. Pour the mixture into an ice-water solution containing NaNO₂ (10.3 g, 150 mmol). Slowly add 1M HCl dropwise until the pH reaches 3.0–4.0[6][7]. The solution will vigorously evolve N₂ gas and turn bright pink.

-

Workup & Purification: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5 with 0.1% acetic acid) to yield the product[3][5].

Protocol B: Organocatalytic Thiol-Mediated Synthesis

This greener approach utilizes acetonitrile, avoids heavy metals, and tolerates aqueous hydrazine[6][7].

-

Thioimidate Formation: In a 50 mL round-bottom flask, dissolve 4-cyanobenzoic acid (1.47 g, 10.0 mmol), acetonitrile (2.1 mL, 40.0 mmol), and 3-mercaptopropionic acid (0.35 mL, 4.0 mmol) in ethanol (10 mL)[7].

-

Cyclization: Cool the vessel to 0 °C and add hydrazine hydrate (7.8 mL, 160 mmol) dropwise[7]. Stir the mixture at 40 °C for 18 hours[7].

-

Oxidation: Pour the reaction mixture into an ice-water solution of NaNO₂ (10.3 g, 150 mmol). Slowly add 1M HCl at 0 °C until pH = 4[7].

-

Workup & Purification: Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the pink solid[7].

Quantitative Data & Method Comparison

| Parameter | Protocol A (Lewis Acid) | Protocol B (Organocatalytic) |

| Carbon Source | Acetamidine HCl[5] | Acetonitrile[7] |

| Catalyst | Zn(OTf)₂ (0.3 eq)[5] | 3-Mercaptopropionic acid (0.4 eq)[7] |

| Hydrazine Source | Anhydrous Hydrazine[5] | Hydrazine Hydrate (80-100%)[7] |

| Reaction Temp | Room Temperature[5] | 40 °C[7] |

| Typical Yield | 45 - 60% | 50 - 70% |

| Safety / Green Profile | Moderate (Anhydrous N₂H₄ is hazardous) | High (Aqueous N₂H₄, metal-free) |

| Scalability | Good, but requires strict anhydrous conditions | Excellent, robust to moisture |

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized Tz-COOH, the following analytical benchmarks must be met to confirm the absence of the dihydrotetrazine intermediate and unreacted starting materials:

-

Visual Inspection: The transition from a pale-yellow dihydrotetrazine to a vivid pink/red tetrazine is the primary visual indicator of successful oxidation[3][7].

-

¹H NMR (500 MHz, DMSO-d₆): The spectrum must show a distinct singlet at δ 3.03 ppm (3H, Tetrazine-CH₃) and an AA'BB' splitting pattern for the aromatic protons at δ 8.20 (2H, d) and ~8.60 (2H, d)[2].

-

HRMS: Exact mass validation is critical. The expected [M+H]⁺ or[M-H]⁻ must align with the theoretical mass of C₁₀H₈N₄O₂ (216.0647 Da)[1].

Sources

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20200199085A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]

- 3. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN112010817A - Method for preparing tetrazine compound and application thereof - Google Patents [patents.google.com]

The Strategic Application of Methyltetrazine in Bioorthogonal Chemistry: A Technical Whitepaper

Executive Summary

In the rapidly advancing fields of bioconjugation, targeted therapeutics, and chemical biology, the choice of bioorthogonal reagents dictates the success of molecular assembly. Methyltetrazine has emerged as a premier chemical building block, driving the inverse-electron-demand Diels-Alder (iEDDA) reaction[1]. By offering an unparalleled balance between exceptional reaction kinetics and robust physiological stability, methyltetrazine enables researchers to perform highly selective ligations in complex biological environments, ranging from live-cell imaging to the synthesis of Antibody-Drug Conjugates (ADCs)[2][3].

This whitepaper provides an in-depth mechanistic analysis of methyltetrazine, quantitative performance data, and a self-validating experimental protocol designed for drug development professionals and chemical biologists.

Mechanistic Foundations: The iEDDA Reaction and the Stability Trade-off

The iEDDA reaction between an electron-poor diene (tetrazine) and a strained, electron-rich dienophile—most commonly trans-cyclooctene (TCO)—is currently the fastest known bioorthogonal ligation, with second-order rate constants ( k2 ) frequently exceeding 103 M−1s−1 [4][5]. The reaction is initiated by a [4+2] cycloaddition, followed immediately by a retro-Diels-Alder step that expels nitrogen gas ( N2 ). This gas release renders the formation of the resulting dihydropyridazine linkage thermodynamically irreversible[5][6].

The Causality Behind Methyltetrazine Selection

When designing a bioorthogonal system, researchers face a fundamental trade-off between reactivity and stability[7][8].

-

Unsubstituted Tetrazines (H-Tetrazines): These molecules exhibit extreme reactivity due to their highly electron-deficient nature. However, this same electronic profile makes them highly susceptible to nucleophilic attack by water or biological thiols, leading to rapid degradation in aqueous media[7][8].

-

Methyltetrazines: The strategic addition of an electron-donating methyl group slightly raises the lowest unoccupied molecular orbital (LUMO) energy of the tetrazine core[6][8]. While this causes a minor reduction in absolute reaction speed compared to H-tetrazines, it creates a critical electronic and steric shield. This modification drastically reduces susceptibility to nucleophiles, granting methyltetrazine exceptional stability in biological buffers while still maintaining highly efficient, catalyst-free reaction kinetics[6][7].

Caption: The trade-off between kinetics and stability in tetrazine derivatives.

Quantitative Profiling: Methyltetrazine vs. H-Tetrazine

To facilitate informed experimental design, the following table summarizes the physicochemical and kinetic differences between methyl-substituted and unsubstituted tetrazines[7].

| Parameter | Methyltetrazine-amine | Tetrazine-amine (H-Tetrazine) |

| Chemical Structure | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine |

| Molecular Weight | 201.23 g/mol | 187.21 g/mol |

| Reaction Kinetics ( k2 ) with TCO | ~1,000 - 10,332 M⁻¹s⁻¹ | Up to 30,000 M⁻¹s⁻¹ |

| Aqueous Stability (Biological Media) | >85% intact after 48h at 37°C | Rapid degradation |

| Primary Application Profile | In vivo imaging, ADCs, prolonged bioconjugation | Rapid in vitro labeling, short-term assays |

Key Applications in Therapeutics and Chemical Biology

Methyltetrazine's optimal balance of stability and speed has made it a cornerstone reagent across multiple advanced modalities:

-

Antibody-Drug Conjugates (ADCs) and PROTACs: Methyltetrazine linkers (e.g., Methyltetrazine-Maleimide or Methyltetrazine-PEG4-NHS) are extensively used to synthesize ADCs and PROTACs[2][6]. The high stability of the methyltetrazine moiety ensures that the linker remains intact during the lengthy protein conjugation and purification steps prior to the final payload attachment[3].

-

Activity-Based Protein Profiling (ABPP): Due to its minimal steric footprint, methyltetrazine can be incorporated into amino acid analogs (e.g., MeTz-Ala, a phenylalanine isostere)[9][10]. This allows researchers to embed a bioorthogonal handle directly into enzyme inhibitors, tracking protease activity in live cells without disrupting the probe's natural binding affinity[10].

-

Live-Cell and Pretargeted Imaging: The rapid kinetics of the methyltetrazine-TCO pair allow for efficient labeling at the extremely low concentrations (nanomolar to picomolar) required for live-cell fluorescent imaging and in vivo radiolabeling, minimizing background noise and toxicity[1][5].

Self-Validating Experimental Protocol: Methyltetrazine-TCO Ligation

The following two-stage protocol details the conjugation of a Methyltetrazine-NHS ester to a target protein, followed by an iEDDA click reaction with a TCO-payload. This workflow is designed as a self-validating system , utilizing the intrinsic optical properties of methyltetrazine to confirm both successful conjugation and reaction completion without requiring immediate mass spectrometry[11].

Caption: Workflow of Methyltetrazine-TCO bioorthogonal conjugation.

Stage 1: Protein Functionalization

-

Step 1.1: Buffer Selection. Dissolve the target protein in 1X Phosphate-Buffered Saline (PBS), pH 7.4–8.0.

-

Causality: The NHS ester reacts via nucleophilic attack by primary amines (e.g., lysine ϵ -amines). A slightly basic pH ensures a sufficient fraction of amines are deprotonated and nucleophilic, while preventing the rapid hydrolysis of the NHS ester that occurs at higher pH levels[3][6]. Buffers containing primary amines (e.g., Tris, glycine) must be strictly avoided as they will irreversibly quench the reagent.

-

-

Step 1.2: Conjugation. Add a 5- to 10-fold molar excess of Methyltetrazine-NHS (freshly dissolved in anhydrous DMSO) to the protein. Incubate for 1-2 hours at room temperature.

-

Causality: The molar excess compensates for the competing hydrolysis of the NHS ester in the aqueous buffer. Anhydrous DMSO prevents premature degradation of the stock reagent[11].

-

-

Step 1.3: Purification. Remove unreacted tetrazine using a standard desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Stage 2: Self-Validation & The iEDDA Click Reaction

-

Step 2.1: Validation of Incorporation. Measure the UV-Vis absorbance of the purified conjugate at 280 nm and 520 nm.

-

Self-Validating Logic: Intact methyltetrazine possesses a distinct chromophore that absorbs strongly at ~520 nm, imparting a characteristic pink/red hue to the solution[11]. The presence of this peak provides immediate, definitive proof of covalent attachment. The Degree of Labeling (DOL) can be quantified by comparing the A520 to the A280 protein peak.

-

-

Step 2.2: The Click Reaction. Introduce the TCO-functionalized payload (e.g., fluorophore or drug) to the tetrazine-modified protein at a 1.5x molar excess relative to the calculated DOL.

-

Step 2.3: Real-Time Reaction Tracking. Continuously monitor the reaction vessel visually or via a spectrophotometer at 520 nm.

-

Self-Validating Logic: As the iEDDA reaction proceeds, the tetrazine ring is destroyed to form a colorless dihydropyridazine linkage[5][6]. The complete disappearance of the 520 nm absorbance peak (and the pink color) serves as an intrinsic, real-time validation that the bioorthogonal ligation has successfully reached 100% completion[11].

-

References

- SiR-Me-Tetrazine - Tenova Pharma. tenovapharma.com.

- A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applic

- Tetrazine | Click Chemistry - MedchemExpress.com. medchemexpress.com.

- Cy7 Methyltetrazine - Vector Labs. vectorlabs.com.

- 1380500-88-8 Methyltetrazine-Acid - ChemPep. chempep.com.

- Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Publishing. rsc.org.

- Tetrazine methyl NHS Oligo Modifications

- Tetrazine-Based Cycloadditions in Click Chemistry - Thieme. thieme-connect.de.

- Troubleshooting low yield in Methyltetrazine-TCO lig

- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - ACS Public

- Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC. nih.gov.

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methyltetrazine Derivatives in Bioorthogonal Chemistry: A Comprehensive Guide to Physical, Chemical, and Kinetic Properties

Executive Summary

The advent of bioorthogonal chemistry has revolutionized our ability to interrogate and manipulate biological systems in their native states. At the forefront of this field is the inverse electron-demand Diels-Alder (IEDDA) reaction. While various dienes have been explored, methyltetrazine (MeTz) derivatives have emerged as the "Goldilocks" reagents for bioconjugation, radiolabeling, and targeted drug delivery. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of methyltetrazines, exploring the causality behind their optimal reactivity-stability balance, and detailing self-validating experimental protocols for their application.

The Reactivity-Stability Paradigm: Why Methyltetrazine?

The performance of a tetrazine in biological media is governed by a strict dichotomy: the structural features that accelerate IEDDA reaction kinetics simultaneously increase the molecule's susceptibility to nucleophilic degradation by water or biological thiols[1].

The IEDDA reaction is driven by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the strained dienophile (e.g., trans-cyclooctene, TCO)[2].

-

H-Tetrazines (Unsubstituted): Possess a very low LUMO, leading to exceptionally fast reaction rates ( k2>30,000M−1s−1 ). However, this extreme electron deficiency makes the tetrazine ring highly vulnerable to hydrolysis, resulting in aqueous half-lives often measured in mere minutes[3].

-

Methyltetrazines: The introduction of an electron-donating methyl group slightly raises the LUMO energy. According to the distortion/interaction-activation strain model, this modification reduces the electrophilicity of the ring[2]. The causality is clear: by mitigating nucleophilic attack, the methyl group extends the physiological half-life to over 24 hours, while maintaining a highly practical k2 of 1,000−10,000M−1s−1 [4].

Figure 1: The reactivity-stability trade-off in tetrazine bioorthogonal chemistry.

Physical Properties

Understanding the physical properties of methyltetrazines is critical for designing robust analytical assays and ensuring proper handling during bioconjugation.

UV-Vis Absorption and Fluorogenic Properties

Methyltetrazines exhibit a characteristic pink-to-red color due to an n→π∗ electronic transition, with a 5[5]. This distinct absorbance peak allows for direct spectrophotometric quantification of tetrazine incorporation on proteins (Degree of Labeling, DOL)[6].

Furthermore, the intact tetrazine core acts as a potent energy transfer acceptor. When conjugated to a fluorophore, it quenches fluorescence. Upon IEDDA ligation, the tetrazine is converted into a dihydropyridazine, destroying the chromophore and eliminating the quenching effect. This causality enables the design of highly sensitive "turn-on" fluorogenic probes with >100-fold signal enhancement[7].

Data Summary: Physical and Kinetic Properties

Table 1: Comparative Analysis of Tetrazine Derivatives

| Property / Metric | H-Tetrazine | Methyltetrazine | Di-aryl Tetrazine |

| UV-Vis λmax | ~510 nm | 520 – 540 nm | ~530 nm |

| Aqueous Stability ( t1/2 ) | < 2 hours | > 24 hours | > 10 days |

| Reaction Rate ( k2 vs TCO) | >30,000M−1s−1 | 1,000−10,000M−1s−1 | 10−500M−1s−1 |

| Primary Application | Rapid in vitro assays | In vivo pretargeting / PET | Long-term material storage |

Data synthesized from 8[8] and 3[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guide the researcher.

Protocol A: Spectrophotometric Determination of Aqueous Stability

Because tetrazines are susceptible to base-catalyzed hydrolysis, stability must be validated in the exact buffer intended for downstream applications[9].

Materials: Methyltetrazine-acid (or PEGylated derivative), PBS (pH 7.4), UV-Vis Spectrophotometer.

-

Baseline Establishment: Prepare a 100 µM stock of the methyltetrazine in PBS (pH 7.4). Immediately measure the absorbance at 520 nm. Rationale: This establishes the 100% intact baseline ( A0 ).

-

Controlled Incubation: Incubate the solution in a sealed quartz cuvette or 96-well plate at 37°C. Rationale: Sealing prevents evaporation which would artificially concentrate the sample and skew kinetic data.

-

Time-Course Measurement: Record the absorbance at 520 nm ( At ) at continuous intervals (e.g., every 1 hour for 48 hours)[9].

-

Self-Validation (Quality Control): Monitor the entire spectrum (400-600 nm). The presence of an isosbestic point indicates a clean conversion to a single degradation product without complex side reactions.

-

Data Analysis: Plot ln(At/A0) versus time. The slope of this linear fit represents the negative degradation rate constant ( −kdeg ). Calculate the half-life using t1/2=ln(2)/kdeg [10].

Protocol B: Two-Step Pretargeted Bioconjugation

This workflow leverages the 8 to label antibodies without exposing sensitive biological payloads to harsh coupling conditions[8].

Step 1: Primary Amine Functionalization

-

Buffer exchange the target antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.3). Rationale: The unprotonated state of surface lysines is required for nucleophilic attack on the NHS ester.

-

Add a 10-fold molar excess of MeTz-PEG4-NHS ester (dissolved in anhydrous DMSO) to the antibody. Ensure final DMSO concentration is <5% to prevent protein denaturation.

-

Incubate for 2 hours at room temperature.

-

Self-Validation: Purify via size-exclusion chromatography (SEC). Measure absorbance at 280 nm (protein) and 520 nm (tetrazine) to calculate the Degree of Labeling (DOL). A DOL of 2-4 is optimal to prevent antibody aggregation[6].

Step 2: IEDDA Ligation

-

Introduce a 5-fold molar excess of TCO-Fluorophore to the MeTz-functionalized antibody. Rationale: Excess TCO drives the reaction via pseudo-first-order kinetics, ensuring complete consumption of the tetrazine handles.

-

Incubate at room temperature for 30 minutes. The reaction is self-catalyzing and requires no copper or external reagents[8].

-

Purify the final conjugate via SEC to remove unreacted TCO.

Figure 2: Experimental workflow for two-step pretargeted bioconjugation using MeTz and TCO.

References

- BenchChem. "Technical Support Center: Stability of Methyltetrazine-Acid in Biological Media." BenchChem.

- BenchChem. "A Head-to-Head Battle of Bioorthogonal Titans: Methyltetrazine-TCO vs. SPAAC Reactions." BenchChem.

- Journal of the American Chemical Society. "Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off.

- ACS Publications. "Enzymatic and Site-Specific Ligation of Minimal-Size Tetrazines and Triazines to Proteins for Bioconjugation and Live-Cell Imaging.

- National Institutes of Health. "Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously." PMC.

- National Institutes of Health. "Site-specific chemical conjugation of human Fas ligand extracellular domain using trans-cyclooctene – methyltetrazine reactions." PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Site-specific chemical conjugation of human Fas ligand extracellular domain using trans-cyclooctene – methyltetrazine reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (CAS 1345866-66-1). It delves into the core principles, mechanisms, and practical applications of this pivotal bioorthogonal reagent, providing both foundational knowledge and actionable protocols.

Introduction: A Keystone Reagent in Bioorthogonal Chemistry

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is a bifunctional molecule that has become a cornerstone in the field of bioorthogonal chemistry.[1][2] Its structure is elegantly simple yet remarkably powerful, featuring two key components:

-

A Methyltetrazine Ring : This electron-deficient ring system is the reactive "warhead" of the molecule. It participates in exceptionally fast and specific click chemistry reactions.[1]

-

A Terminal Carboxylic Acid (-COOH) : This functional group acts as a versatile "handle," providing a convenient point of attachment for conjugating the tetrazine to a wide array of other molecules, such as proteins, antibodies, or nanoparticles, using standard, well-established chemical methods.[1][3]

This dual-functional design allows the molecule to act as a bridge, enabling the precise and stable connection of two molecular entities in complex biological environments. Its primary utility lies in its role as a key player in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific bioorthogonal ligations discovered to date.[4][5] The methyl group on the tetrazine ring provides an optimal balance between high reactivity and the crucial stability required for multi-step biological experiments.[1]

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use, storage, and handling. Some vendors note that the product may require cold-chain transportation to ensure stability.[6]

| Property | Value | Source(s) |

| CAS Number | 1345866-66-1 | [6][7][8][9][10] |

| IUPAC Name | 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | [8] |

| Molecular Formula | C₁₀H₈N₄O₂ | [7][8][9] |

| Molecular Weight | 216.20 g/mol | [7][8] |

| Appearance | Pink / Red / Purple Crystalline Solid | |

| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)O | [8] |

The Core Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundational mechanism that makes this compound so valuable is the IEDDA reaction.[2] This is a type of [4+2] cycloaddition involving an electron-deficient diene (the tetrazine) and an electron-rich dienophile, most commonly a strained alkene such as trans-cyclooctene (TCO).[5]

The reaction is characterized by several key features:

-

Exceptional Kinetics : It is among the fastest known bioorthogonal reactions, proceeding rapidly under physiological conditions (temperature, pH, and aqueous environments) without the need for a catalyst.[4][5]

-

High Specificity : The tetrazine and its strained alkene partner react exclusively with each other, ignoring the vast array of other functional groups present in a biological system.[5]

-

Irreversibility and Cleanliness : The reaction proceeds in two stages: an initial [4+2] cycloaddition to form an unstable bicyclic intermediate, followed by an immediate retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂).[5][11][12] The only byproduct is harmless nitrogen, making the reaction exceptionally clean and biocompatible.

Caption: The IEDDA reaction between methyltetrazine and TCO.

Synthesis Pathway

While multiple synthetic routes to substituted tetrazines exist, a common and effective strategy for compounds like 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid involves the condensation of a nitrile with an amidine, followed by oxidative aromatization.[13]

A plausible synthesis workflow is as follows:

-

Precursor Selection : The synthesis begins with commercially available 4-cyanobenzoic acid, which provides the benzoic acid moiety and one of the tetrazine's carbon atoms.

-

Tetrazine Ring Formation : This precursor undergoes a catalyzed reaction with acetamidine hydrochloride (to provide the methyl group and another carbon) and hydrazine hydrate. This step forms the dihydrotetrazine intermediate.

-

Oxidation : The intermediate is then oxidized to form the stable, aromatic tetrazine ring. A common oxidizing agent for this step is sodium nitrite (NaNO₂) under acidic conditions.[13]

-

Purification : The final product is typically purified using techniques like High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for biological applications.

Caption: A generalized workflow for the synthesis of the title compound.

Experimental Protocols: A Guide to Bioconjugation

The true power of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is realized in its application. The following protocols provide a self-validating workflow for its use in labeling biomolecules, such as antibodies.

Part A: Activation of the Carboxylic Acid Handle

To make the tetrazine reactive towards primary amines (e.g., lysine residues on a protein), the carboxylic acid must first be activated. The most common and robust method is conversion to a more stable Sulfo-NHS ester.[14][15]

Protocol: EDC/Sulfo-NHS Activation

-

Reagent Preparation :

-

Equilibrate 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) to room temperature.

-

Prepare a fresh solution of the tetrazine-acid in an appropriate organic solvent (e.g., DMSO or DMF).

-

Prepare fresh solutions of EDC and Sulfo-NHS in an "Activation Buffer" (e.g., 50 mM MES, pH 6.0) immediately before use.[14][16] EDC is susceptible to hydrolysis and must be handled quickly.[15]

-

-

Activation Reaction :

-

In a microcentrifuge tube, combine the tetrazine-acid solution with the Sulfo-NHS solution. A 1.5- to 2-fold molar excess of Sulfo-NHS over the tetrazine is typical.

-

Add the EDC solution to the mixture. Use a molar excess of EDC equivalent to or slightly greater than the Sulfo-NHS.

-

Incubate the reaction at room temperature for 15-30 minutes.[14] This converts the carboxylic acid into a more stable, amine-reactive Sulfo-NHS ester.[15][17]

-

Part B: Conjugation to an Amine-Containing Protein

The activated Tetrazine-Sulfo-NHS ester can now be efficiently coupled to a protein.

Protocol: Amine Coupling

-

Protein Preparation :

-

Prepare the protein (e.g., an antibody) in an amine-free "Coupling Buffer" (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will quench the reaction and must be avoided.

-

Adjust the protein concentration, typically to 2-10 mg/mL.[5]

-

-

Conjugation Reaction :

-

Add the freshly prepared activated Tetrazine-Sulfo-NHS ester solution directly to the protein solution. The optimal molar excess of the tetrazine reagent over the protein will vary and should be optimized (a 10- to 20-fold excess is a common starting point).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification :

-

Remove excess, unreacted tetrazine reagent and byproducts by purifying the protein conjugate. A spin desalting column or size-exclusion chromatography is highly effective for this step.[5]

-

The resulting solution contains the purified, tetrazine-labeled protein, ready for the final click reaction.

-

Part C: The Bioorthogonal IEDDA "Click" Reaction

This is the final ligation step where the tetrazine-labeled protein is coupled to its TCO-modified partner.

Protocol: Tetrazine-TCO Ligation

-

Reaction Setup :

-

Combine the purified tetrazine-labeled protein with the TCO-functionalized molecule (e.g., a TCO-drug, TCO-fluorophore) in a suitable buffer (e.g., PBS, pH 7.4).

-

A slight molar excess (1.5- to 3-fold) of the TCO-reagent per available tetrazine site is typically used to drive the reaction to completion.

-

-

Ligation :

-

The reaction proceeds spontaneously. No catalyst or special conditions are required.

-

Incubation for 30-60 minutes at room temperature is usually sufficient for complete ligation due to the extremely fast reaction kinetics.[5]

-

A useful feature of the tetrazine is its bright pink/red color, which disappears upon reaction, providing a simple visual confirmation that the ligation is proceeding.[1]

-

Caption: A three-part workflow for antibody-drug conjugation.

Key Applications & Advantages

The unique properties of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and the IEDDA ligation have led to its widespread adoption in numerous advanced applications:

-

Antibody-Drug Conjugates (ADCs) : Provides a state-of-the-art method for linking potent cytotoxic drugs to antibodies, ensuring stable conjugation and controlled drug-to-antibody ratios.[1]

-

Pretargeted Imaging and Therapy : A powerful two-step strategy where a tetrazine-labeled antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibody clears from circulation, a much smaller, rapidly clearing TCO-linked imaging agent or therapeutic is administered, which "clicks" to the antibody for highly specific targeting.[5][18]

-

Live-Cell Imaging and Tracking : Enables the labeling of specific biomolecules on or inside living cells with minimal perturbation to the biological system.[1][13]

-

Activity-Based Protein Profiling (ABPP) : Used to create small, minimally-disruptive chemical probes that can report on the activity of specific enzymes in their native environment.[13][19]

-

Surface Functionalization and Materials Science : Immobilizes proteins, peptides, or other biomolecules onto TCO-functionalized surfaces for applications like biosensors and microarrays.[1]

Conclusion

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid stands out as a premier bioorthogonal building block. It offers an unparalleled combination of stability, reactivity, and versatility. The carboxylic acid handle provides a seamless entry point into standard amine-coupling protocols, while the methyltetrazine ring delivers exceptionally fast, specific, and catalyst-free ligation via the IEDDA reaction. For researchers and developers in chemical biology, medicine, and materials science, this reagent is an indispensable tool for constructing complex molecular architectures and advancing the frontiers of biological labeling, imaging, and therapeutics.

References

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 1345866-65-0 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1345866-66-1|4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. clearsynth.com [clearsynth.com]

- 8. 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | C10H8N4O2 | CID 90110603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. keyorganics.net [keyorganics.net]

- 10. 1345866-66-1 | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | Aryls | Ambeed.com [ambeed.com]

- 11. researchgate.net [researchgate.net]

- 12. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 13. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism

The Inverse-electron-demand Diels-Alder reaction is more than just another ligation tool; it is a robust and versatile platform that has fundamentally changed how we interact with and manipulate biological systems. Its unparalleled kinetics and bioorthogonality have enabled advancements in targeted drug delivery, in vivo imaging, and fundamental biological discovery that were previously unattainable. [5][22] Future research will undoubtedly focus on the discovery of novel diene-dienophile pairs with even greater stability and faster, more tunable kinetics. [3]The expansion of the IEDDA toolkit will open new frontiers in multiplexed labeling, allowing scientists to track multiple biological processes simultaneously and orthogonally. [23][24]As our ability to control this powerful reaction with ever-greater precision grows, its role in creating smarter diagnostics, more effective therapeutics, and innovative biomaterials will only continue to expand. [18][25]

References

-

Title: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Inverse electron demand Diels–Alder reactions in chemical biology Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Inverse electron demand Diels–Alder reactions in chemical biology Source: SciSpace URL: [Link]

-

Title: Tetrazine bioorthogonal chemistry derived in vivo imaging Source: Frontiers URL: [Link]

-

Title: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles Source: ACS Publications URL: [Link]

-

Title: Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs Source: MDPI URL: [Link]

-

Title: Tetrazine bioorthogonal chemistry makes nanotechnology a powerful toolbox for biological applications Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Inverse electron demand Diels–Alder reactions in chemical biology Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Inverse Electron Demand Diels-Alder Reaction (IEDDA) Source: Creative Biolabs URL: [Link]

-

Title: Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Strain-promoted reaction of 1,2,4-triazines with bicyclononynes Source: PubMed URL: [Link]

-

Title: SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling Source: ACS Publications URL: [Link]

-

Title: Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications Source: ResearchGate URL: [Link]

-

Title: Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Inverse electron-demand Diels–Alder reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Source: MDPI URL: [Link]

-

Title: Inverse electronic‐demand Diels–Alder reaction (IEDDA). a) Frontier... Source: ResearchGate URL: [Link]

-

Title: Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: iEDDA Conjugation Reaction in Radiometal Labeling of Peptides with 68Ga and 64Cu: Unexpected Findings - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones by Lewis Acid Catalysis Source: Thieme E-Books & E-Journals URL: [Link]

-

Title: SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling Source: PubMed URL: [Link]

-

Title: Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Inverse electron demand Diels‐Alder cycloadditions between strained... Source: ResearchGate URL: [Link]

-

Title: Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions Source: ACS Publications URL: [Link]

-

Title: Frontier molecular orbital (FMO) model of cycloaddition for a... Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: THE DIELS-ALDER-REACTION WITH INVERSE-ELECTRON-DEMAND – A REVIEW OF AN EFFICIENT & ATTRACTIVE CLICK-REACTION CONCEPT Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

-

Title: Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications Source: Moodle@Units URL: [Link]

-

Title: Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes Source: ACS Publications URL: [Link]

-

Title: IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Source: ResearchGate URL: [Link]

-

Title: Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy Source: Springer Nature Experiments URL: [Link]

-

Title: Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA Source: ACS Publications URL: [Link]

-

Title: Inverse electron demand Diels–Alder (iEDDA) Source: SciSpace URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

Precision Bioconjugation: A Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the highly precise field of bioconjugation, targeted drug delivery, and Antibody-Drug Conjugate (ADC) development, the mathematical foundation of your workflow dictates the biological success of your construct. As a Senior Application Scientist, I frequently observe that failures in bioorthogonal click chemistry do not stem from the ligation reaction itself, but from upstream stoichiometric miscalculations and a lack of orthogonal validation.

This whitepaper provides an in-depth mechanistic and procedural guide to utilizing 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid . We will dissect the causality behind its structural design, leverage its precise molecular weight for exact stoichiometric control, and implement a self-validating experimental protocol that guarantees reproducible Degree of Labeling (DOL).

Structural Rationale & Physicochemical Profiling

The molecular weight of a bioconjugation linker is not merely a physical constant; it is the mathematical anchor for all downstream reactions. 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid possesses a precisely calculated molecular weight of 216.20 g/mol [1].

Understanding the physicochemical properties of this molecule is critical for predicting its behavior in complex biological buffers.

Table 1: Quantitative Physicochemical Profiling

| Parameter | Value | Mechanistic Causality / Experimental Impact |

| Chemical Name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | The benzoic acid moiety provides a rigid aromatic spacer, extending the chromophore for UV-Vis tracking. |

| CAS Number | 1345866-66-1 | The unique identifier required for sourcing GMP-grade or highly pure (>95%) reagents[2]. |

| Molecular Formula | C10H8N4O2 | Defines the exact elemental composition required for mass spectrometry validation[1]. |

| Molecular Weight | 216.20 g/mol | A low MW ensures minimal alteration to the target protein's hydrodynamic radius and prevents steric clash[1]. |

| IEDDA Kinetics ( k2 ) | ~1,000 - 5,000 M⁻¹s⁻¹ | Slower than un-substituted tetrazines (which reach up to 30,000 M⁻¹s⁻¹)[3], but provides essential aqueous stability. |

| UV-Vis Absorbance | λmax ≈ 515 - 525 nm | The conjugated tetrazine core absorbs visible light, creating a distinct peak for non-destructive quantification. |

Mechanistic Causality: Stability vs. Reactivity

Why utilize the methyl-substituted tetrazine over a standard hydrogen-substituted tetrazine? This is a classic engineering trade-off between kinetic velocity and thermodynamic stability.

While un-substituted tetrazines offer the absolute fastest inverse electron-demand Diels-Alder (IEDDA) kinetics ever reported for bioorthogonal reactions[3], they suffer from rapid hydrolytic degradation in aqueous buffers. The addition of the methyl group at the 6-position provides critical steric shielding to the electron-deficient tetrazine core.

The Causality: By utilizing 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, we intentionally sacrifice a marginal degree of reaction speed to gain hours of physiological stability. This extended half-life is an absolute requirement for multi-step protein labeling workflows, where conjugation and purification steps can take several hours.

Inverse Electron-Demand Diels-Alder (IEDDA) bioconjugation pathway utilizing the tetrazine reagent.

Self-Validating Conjugation Protocol

A robust protocol must be a self-validating system. Blindly proceeding to the final click reaction without verifying intermediate success is a primary cause of wasted high-value payloads (e.g., expensive TCO-fluorophores or TCO-toxins). This methodology embeds a mandatory optical gatekeeper step.

Step 1: Stoichiometric Activation (The Mathematical Foundation)

-

Causality: Amine-reactive O-acylisourea intermediates hydrolyze rapidly in water. By pre-activating the benzoic acid in an anhydrous environment, we maximize the active ester yield before exposing it to the aqueous protein solution.

-

Action: Calculate the required mass using the precise MW of 216.20 g/mol . Dissolve the reagent in anhydrous DMSO to create a 10 mM stock (2.16 mg/mL). Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of NHS. Incubate for 30 minutes at room temperature to form the NHS-ester.

Step 2: Amide Bond Formation

-

Causality: Primary amines (lysine residues) on the target protein must be unprotonated to act as effective nucleophiles.

-

Action: Buffer exchange the target protein into an amine-free buffer (e.g., PBS, pH 7.4 - 8.0). Add the activated tetrazine at a strictly calculated 10-to-20-fold molar excess. Incubate for 2 hours at room temperature under gentle agitation.

Step 3: Size Exclusion Chromatography (SEC)

-

Causality: Any residual, unreacted tetrazine will act as a competitive sink, consuming the TCO-payload in the final step and drastically reducing the yield of the target conjugate.

-

Action: Pass the reaction mixture through a 7K MWCO spin desalting column equilibrated with PBS to isolate the macromolecular conjugate.

Step 4: Orthogonal Validation (The Gatekeeper Step)

-

Causality: The extended aromatic system of the methyltetrazine-benzoic acid core absorbs visible light ( λmax ~ 520 nm). We leverage this distinct chromophore to mathematically verify the Degree of Labeling (DOL) before proceeding.

-

Action: Measure the UV-Vis absorbance of the purified conjugate at 280 nm (for protein concentration) and 520 nm (for tetrazine concentration). Calculate the DOL. A DOL of 2–4 is optimal for most ADC applications; a DOL > 5 risks localized hydrophobic aggregation. Do not proceed to Step 5 if the DOL is outside the target variance.

Step 5: Bioorthogonal Ligation (IEDDA Click)

-

Causality: The reaction between the methyltetrazine and a trans-cyclooctene (TCO) is driven by the release of nitrogen gas ( N2 ), making the formation of the stable pyridazine linkage thermodynamically irreversible.

-

Action: Add the TCO-functionalized payload at a 1.5x molar excess relative to the calculated DOL (not the total protein concentration). The reaction reaches >95% completion within 30 minutes at room temperature.

Step-by-step experimental workflow for tetrazine conjugation and self-validating DOL analysis.

Conclusion

The successful deployment of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid in bioconjugation relies entirely on respecting its physicochemical properties. By utilizing its exact molecular weight (216.20 g/mol ) to enforce strict stoichiometric boundaries, leveraging its methyl group for aqueous stability, and exploiting its chromophore for orthogonal validation, researchers can transform a standard click chemistry reaction into a highly reproducible, self-validating manufacturing pipeline.

References

-

National Center for Biotechnology Information (NCBI). "4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid - PubChem CID 90110603." PubChem Database. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Tetrazine Ligation in Targeted Drug Delivery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Harnessing Bioorthogonal Chemistry for Precision Targeting

In the landscape of modern therapeutics, the ability to deliver potent drugs specifically to diseased cells while sparing healthy tissue remains a paramount challenge. Bioorthogonal chemistry, a field encompassing reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a revolutionary tool to address this.[1][2] Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO) has garnered significant attention for its unparalleled speed, specificity, and biocompatibility.[2][3][4] This "tetrazine ligation" is a form of "click chemistry" that proceeds rapidly under physiological conditions without the need for a catalyst, making it exceptionally well-suited for in vivo applications.[2]

These application notes provide an in-depth technical guide to leveraging tetrazine ligation for targeted drug delivery, with a particular focus on the pre-targeting approach. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the synthesis and characterization of key components, and offer insights into the design of robust and effective drug delivery systems.

The Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The tetrazine-TCO ligation is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile).[3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine bond.[5] The reaction's exceptional kinetics, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹, are driven by the high ring strain of the TCO molecule.[6] This allows for efficient conjugation even at the low concentrations typical of biological systems.[2]

Caption: Mechanism of Tetrazine-TCO Ligation.

Application Focus: Pre-targeted Drug Delivery

A powerful application of tetrazine ligation is in pre-targeted drug delivery. This two-step strategy decouples the targeting and drug delivery phases, offering significant advantages over traditional antibody-drug conjugates (ADCs). In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site while the unbound antibody clears from circulation. Subsequently, a smaller, fast-clearing tetrazine-labeled drug is administered, which rapidly "clicks" with the TCO-modified antibody at the tumor, leading to localized drug activation.[7] This approach can significantly improve the therapeutic index by minimizing systemic exposure to the toxic payload.[8]

Caption: Pre-targeted Drug Delivery Workflow.

Experimental Protocols

The following protocols provide a step-by-step guide for key experiments in developing a pre-targeted drug delivery system using tetrazine ligation.

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the conjugation of a TCO moiety to the primary amines (lysine residues) of a monoclonal antibody using a TCO-NHS ester.

Rationale: NHS esters are widely used for their reactivity towards primary amines at a slightly basic pH (8.0-8.5), forming stable amide bonds.[][10] A PEG spacer is often included in the TCO-NHS ester linker to enhance water solubility and reduce steric hindrance.[4]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1M Sodium Bicarbonate (NaHCO₃), pH 8.5

-

Desalting spin columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

Start with a purified antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the antibody buffer contains primary amines (e.g., Tris), buffer exchange into PBS is necessary.[11]

-

Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1M NaHCO₃.

-

-

TCO-NHS Ester Preparation:

-

Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.[10]

-

Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of TCO-Modified Antibody:

-

Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions.[12]

-

The purified TCO-labeled antibody is now ready for characterization and subsequent ligation reactions.

-

Protocol 2: Synthesis of a Tetrazine-PEG-Drug Conjugate

This protocol outlines the conjugation of a tetrazine moiety to an amine-containing drug via an NHS ester.

Rationale: Similar to antibody modification, this method utilizes NHS ester chemistry to link the tetrazine to the drug. A PEG linker can be incorporated to improve the pharmacokinetic properties of the drug conjugate.[13]

Materials:

-

Amine-containing drug (e.g., a cytotoxic agent)

-

Methyltetrazine-PEG-NHS ester

-

Anhydrous DMSO

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

Procedure:

-

Reactant Preparation:

-

Dissolve the amine-containing drug in anhydrous DMSO.

-

Prepare a stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

In a reaction vial, combine the drug solution with a 1.1- to 2-fold molar excess of the Methyltetrazine-PEG-NHS ester.[13]

-

Add a non-nucleophilic base like DIPEA to the reaction mixture.

-

Incubate the reaction for 4-6 hours at room temperature, monitoring the progress by LC-MS.

-

-

Purification:

-

Purify the resulting tetrazine-functionalized drug by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 3: Characterization of the TCO-Modified Antibody

It is crucial to characterize the TCO-modified antibody to determine the degree of labeling (DOL), also known as the drug-to-antibody ratio (DAR) in the context of ADCs.[][15]

Methods:

-

UV-Vis Spectroscopy: The average number of TCO molecules per antibody can be estimated by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the TCO moiety, if available.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating antibody species with different numbers of conjugated TCOs, as each TCO adds hydrophobicity. This allows for the determination of the distribution of different DAR species.[][16]

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced antibody can provide precise mass measurements to confirm the number of conjugated TCOs.[15][17]

| Parameter | Recommended Value/Range | Rationale | Source(s) |

| Antibody-TCO Conjugation | |||

| TCO-NHS Molar Excess | 10 to 20-fold | To achieve a sufficient degree of labeling (DOL) on antibody lysine residues. | [12] |

| Reaction Time | 1 - 2 hours at room temperature | Allows for efficient conjugation to the antibody. | [12] |

| Tetrazine-Drug Conjugation | |||

| Tetrazine-NHS Molar Excess | 1.1 to 2-fold | To ensure complete conversion of the drug to the tetrazine-linker. | [13] |

| Reaction Time | 4 - 6 hours at room temperature | Standard time for NHS ester reactions with amine-containing drugs. | [13] |

| Final Ligation | |||

| Tz-Drug:TCO-Ab Molar Ratio | 1.5 to 3-fold excess of Tz-Drug | Drives the ligation reaction to completion. | [13] |

| Reaction Time | 30 - 60 minutes | The exceptionally fast kinetics of the tetrazine-TCO ligation allow for very short reaction times. | [12] |

Protocol 4: In Vivo Pre-targeting Study in a Mouse Model

This protocol provides a general framework for an in vivo pre-targeting experiment in a tumor-bearing mouse model.

Rationale: This experiment aims to evaluate the tumor-targeting efficacy and therapeutic potential of the pre-targeted system. The time lag between the administration of the TCO-antibody and the tetrazine-drug is a critical parameter to optimize.[8]

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Purified TCO-modified antibody

-

Purified tetrazine-labeled drug (or imaging agent)

-

Sterile saline or appropriate vehicle for injection

-

Imaging modality (e.g., PET/SPECT if using a radiolabeled tetrazine, or fluorescence imaging)

Procedure:

-

Antibody Administration:

-

Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection. A typical dose might be 100 µg per mouse.[8]

-

-

Accumulation and Clearance Phase:

-

Allow a predetermined amount of time (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[18]

-

-

Tetrazine-Drug Administration:

-

After the clearance phase, administer the tetrazine-labeled drug or imaging agent intravenously.

-

-

Evaluation:

-

If using an imaging agent, perform imaging at various time points post-injection (e.g., 1, 4, and 24 hours) to assess tumor uptake and biodistribution.[3]

-

For therapeutic studies, monitor tumor growth and animal well-being over time.

-

At the end of the study, a biodistribution analysis can be performed by harvesting organs and measuring the amount of accumulated drug or imaging agent.[8]

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling (DOL) | Hydrolyzed NHS ester. | Prepare fresh NHS ester stock solution in anhydrous DMSO immediately before use.[19] |

| Presence of primary amines in the buffer. | Use an amine-free buffer (e.g., PBS, HEPES).[19] | |

| Insufficient molar excess of labeling reagent. | Increase the molar excess of the NHS ester, especially for dilute protein solutions.[19] | |

| Precipitation During Reaction | Poor aqueous solubility of the linker. | Add the NHS ester stock solution dropwise while gently mixing. Ensure the final DMSO concentration is below 10%.[19] |

| Low Yield in Final Ligation | Degradation of tetrazine or TCO. | Store reagents protected from light. Prepare solutions fresh.[20][21][22] |

| Steric hindrance. | Consider using linkers with longer PEG spacers to minimize steric hindrance.[4] | |

| Incorrect stoichiometry. | Use a slight excess of one reactant to drive the reaction to completion.[20] |

Conclusion

Tetrazine ligation has established itself as a premier bioorthogonal reaction for targeted drug delivery. Its exceptional kinetics, high specificity, and biocompatibility provide a robust platform for developing innovative therapeutic strategies like pre-targeting. By carefully designing and characterizing the TCO-modified targeting moiety and the tetrazine-functionalized payload, researchers can achieve precise spatial and temporal control over drug activation, paving the way for more effective and less toxic cancer therapies.

References

-

Langer, K., et al. (2021). Current approaches for the purification of antibody–drug conjugates. Journal of Chromatography A, 1635, 461754. [Link]

-

Downstream Purification Strategies for Antibody–Drug Conjugates. (2026, January 19). Bestchrom. [Link]

-

Scalable Purification Strategies for Antibody-Drug Conjugates: Optimizing Purity with Mixed-Mode Chromatography. (n.d.). BioProcess International. [Link]

-

A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). (n.d.). SCIEX. [Link]

-

Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. (2021, October 1). J-Stage. [Link]

-

Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]

-

Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody–Drug Conjugates Based on Size Exclusion Chromatography. (2025, April 29). ACS Publications. [Link]

-

Zeglis, B. M., et al. (2022). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 27(11), 3548. [Link]

-

van de Watering, F. C., et al. (2013). Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody. Journal of Nuclear Medicine, 54(11), 1989-1995. [Link]

-

Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry. (n.d.). SlidePlayer. [Link]

-

In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. (2026, February 5). ResearchGate. [Link]

-

Wang, M., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics, 6(6), 887-895. [Link]

-

Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. (2018). Academia.edu. [Link]

-

In Vivo Comparison of Site-Specific and Site-Selective Methods for Pretargeted Imaging in a Murine Model of Colorectal Cancer. (2026, February 18). PubMed. [Link]

-

Antibody conjugation. (n.d.). Fürth lab. [Link]

-

Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019, May 26). PMC. [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). ACS Publications. [Link]

-

Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (2021, February 16). ACS Publications. [Link]

-

and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. (2020, June 29). RSC Publishing. [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. [Link]

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (n.d.). PMC. [Link]

-

Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. (2018, March 30). PubMed. [Link]

-

Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). Agilent. [Link]

-

Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates. (2026, January 26). LCGC International. [Link]

-